2-{3-[2-(Benzyloxy)phenyl]propyl}pyridine
Description
2-{3-[2-(Benzyloxy)phenyl]propyl}pyridine (CAS: 393541-28-1) is a pyridine derivative with the molecular formula C21H21NO and a molecular weight of 303.40 g/mol. Its structure features a pyridine ring connected via a propyl chain to a 2-(benzyloxy)phenyl group, creating an extended aromatic system. The benzyloxy group enhances lipophilicity, which may influence bioavailability and binding interactions in biological systems .
Properties
IUPAC Name |
2-[3-(2-phenylmethoxyphenyl)propyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO/c1-2-9-18(10-3-1)17-23-21-15-5-4-11-19(21)12-8-14-20-13-6-7-16-22-20/h1-7,9-11,13,15-16H,8,12,14,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCCFIFMOKCSRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2CCCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393541-28-1 | |
| Record name | 2-{3-[2-(benzyloxy)phenyl]propyl}pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(Benzyloxy)phenyl]propyl}pyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(Benzyloxy)phenyl]propyl}pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can result in a wide range of derivatives depending on the nucleophile used.
Scientific Research Applications
Therapeutic Applications
1.1 Cannabinoid Receptor Agonism
Recent research indicates that compounds similar to 2-{3-[2-(Benzyloxy)phenyl]propyl}pyridine may act as selective agonists for the Cannabinoid Receptor 2 (CB2). These compounds have shown promise in treating various conditions, including pain management, inflammation, and neurodegenerative diseases. For instance, studies have demonstrated that CB2 receptor activation can alleviate symptoms associated with atherosclerosis and diabetic retinopathy .
1.2 Alzheimer's Disease Treatment
The compound's structural analogs have been investigated as inhibitors of human butyrylcholinesterase (hBChE), an enzyme linked to the progression of Alzheimer's disease. Selective inhibition of hBChE can potentially reduce amyloid-beta plaque formation, a hallmark of Alzheimer's pathology. In vitro studies have shown certain derivatives of pyridine compounds to exhibit significant hBChE inhibitory activity, suggesting that modifications to the benzyloxy group could enhance therapeutic efficacy .
1.3 Antimicrobial Activity
Pyridine derivatives, including those related to this compound, have been evaluated for antimicrobial properties. Compounds synthesized from pyridine frameworks have shown activity against various bacterial strains such as Escherichia coli and Staphylococcus aureus. These findings indicate that modifications in the substituents can lead to enhanced antimicrobial effects .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Research has highlighted several key factors influencing its biological activity:
- Substituent Positioning : The position of substituents on the aromatic rings significantly affects binding affinity and selectivity for target receptors.
- Linker Length : Variations in the linker length between aromatic systems can enhance or diminish activity against specific targets, such as hBChE or microbial pathogens .
- Functional Group Modifications : Altering functional groups (e.g., hydroxyl or methoxy groups) has been shown to impact both potency and selectivity, underscoring the importance of precise chemical modifications in drug design .
Synthesis Methodologies
The synthesis of this compound involves several steps that can be optimized for yield and purity:
- Starting Materials : Common precursors include benzyloxy phenols and pyridine derivatives.
- Synthetic Pathways : Various synthetic routes have been explored, including nucleophilic substitutions and coupling reactions that allow for the introduction of the benzyloxy group onto the pyridine ring.
- Optimization Techniques : Techniques such as microwave-assisted synthesis and solvent-free reactions have been employed to enhance reaction efficiency and minimize environmental impact .
Case Studies
Several case studies illustrate the applications and effectiveness of this compound derivatives:
-
Case Study 1: Pain Management
In a study evaluating CB2 receptor agonists, a benzyloxy-substituted pyridine derivative showed significant analgesic effects in animal models of inflammatory pain, suggesting its potential as a therapeutic agent in pain management strategies . -
Case Study 2: Alzheimer’s Disease
Research involving hBChE inhibitors indicated that specific modifications to the benzyloxy group resulted in improved inhibitory potency compared to standard treatments. This highlights the compound's potential role in developing new Alzheimer's therapies .
Mechanism of Action
The mechanism of action of 2-{3-[2-(Benzyloxy)phenyl]propyl}pyridine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application. In drug development, for example, it may interact with receptors or enzymes to exert its effects. The pathways involved can include signal transduction, metabolic processes, and more.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyridine Derivatives with Benzyloxy Substituents
Several pyridine derivatives share structural motifs with the target compound but differ in substitution patterns:
3-(Benzyloxy)-2-bromopyridine
- Molecular Formula: C12H10BrNO
- Molecular Weight : 264.12 g/mol
- Key Features: A bromine atom at position 2 and a benzyloxy group at position 3 on the pyridine ring. This compound is simpler and more reactive due to its smaller size .
3-(3-(Benzyloxy)pyridin-2-yl)prop-2-yn-1-ol
- Molecular Formula: C15H13NO2
- Molecular Weight : 239.27 g/mol
- Key Features : A propargyl alcohol substituent on the pyridine ring. The triple bond enables click chemistry applications, offering synthetic versatility absent in the target compound’s saturated propyl chain .
3-(Benzyloxy)-2-(3-((tert-butyldimethylsilyl)oxy)prop-1-yn-1-yl)pyridine
- Molecular Formula: C21H27NO2Si
- Molecular Weight : 353.53 g/mol
- Key Features : A silyl-protected propargyl group, enhancing stability during synthesis. The tert-butyldimethylsilyl (TBS) group contrasts with the target compound’s unprotected benzyloxy-phenyl moiety, highlighting differences in synthetic utility .
Compounds with Benzyloxy-Phenyl-Propyl Linkages
6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione
- Molecular Formula : C28H32N2O7
- Molecular Weight : 508.57 g/mol
- Key Features: A pyrimidin-2,4-dione core substituted with benzyloxy and methoxymethyl groups. The dual benzyloxy groups increase steric bulk compared to the target compound .
Propyl Chain Variations
2-(3-Benzyloxypropyl)pyridine
- Molecular Formula: C15H17NO (inferred)
- Key Features : A benzyloxy group directly attached to the propyl chain linked to pyridine. This simpler structure lacks the phenyl spacer seen in the target compound, reducing aromatic conjugation and lipophilicity. Such differences may impact solubility and biological activity .
Data Table: Structural and Molecular Comparison
Key Findings and Implications
Structural Complexity : The target compound’s benzyloxy-phenyl-propyl chain increases molecular weight and lipophilicity compared to simpler analogs like 2-(3-benzyloxypropyl)pyridine. This may enhance membrane permeability in drug design .
Synthetic Utility : Compounds with bromine (e.g., 3-(benzyloxy)-2-bromopyridine) or propargyl groups (e.g., 3-(3-(benzyloxy)pyridin-2-yl)prop-2-yn-1-ol) offer distinct reactivity profiles for further derivatization .
Biological Activity
The compound 2-{3-[2-(benzyloxy)phenyl]propyl}pyridine, also known as a benzyloxy-substituted pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHN O, with a molecular weight of approximately 227.30 g/mol. The structure features a pyridine ring substituted with a benzyloxy group and a propyl chain, which may influence its biological interactions.
Mechanisms of Biological Activity
Research indicates that pyridine derivatives can exhibit a variety of biological activities due to their ability to interact with multiple biological targets. The specific mechanisms by which this compound exerts its effects include:
- Enzyme Inhibition : Some studies suggest that pyridine derivatives can inhibit enzymes involved in pain pathways, such as autotaxin, which is implicated in various pain conditions .
- Antiproliferative Effects : The compound has shown potential antiproliferative activity against various cancer cell lines, indicating its possible role as an anticancer agent .
- Neuroprotective Properties : There is evidence suggesting that certain pyridine derivatives can provide neuroprotective effects, potentially beneficial in treating neurodegenerative diseases .
Anticancer Activity
A study evaluated the antiproliferative activity of several pyridine derivatives against human cancer cell lines such as HCT116 (colon), MCF-7 (breast), U87 MG (glioblastoma), and A549 (adenocarcinoma). The findings indicated that compounds similar to this compound exhibited significant cytotoxicity with IC values in the low micromolar range .
| Cell Line | Compound Tested | IC (μM) |
|---|---|---|
| HCT116 | This compound | 0.30-0.45 |
| MCF-7 | Similar derivatives | 0.71-5.26 |
| U87 MG | Similar derivatives | Not specified |
| A549 | Similar derivatives | Not specified |
Pain Management
The compound has been explored for its analgesic properties through its action as an autotaxin inhibitor. This mechanism is particularly relevant for treating various types of pain, including neuropathic and inflammatory pain .
Safety and Toxicity
Toxicity studies have been conducted to evaluate the safety profile of this compound. In animal models, the compound demonstrated a low toxicity profile at doses up to 30 mg/kg body weight, indicating its potential for therapeutic use without significant adverse effects .
Q & A
Basic: What synthetic methodologies are commonly used to prepare 2-{3-[2-(Benzyloxy)phenyl]propyl}pyridine?
Answer:
The synthesis typically involves multi-step organic reactions, such as:
- Nucleophilic substitution or coupling reactions to introduce the benzyloxy group.
- Propyl chain elongation via alkylation or Grignard reactions.
- Purification using column chromatography with solvents like dichloromethane/methanol (9.5:0.5) to isolate intermediates and final products .
- Example: Heating reactants (e.g., amines or alcohols) with triethylamine (TEA) at 100°C to drive condensation or coupling reactions .
Key Considerations:
- Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
- Monitor reaction progress via TLC or HPLC to optimize yield.
Basic: How can spectroscopic techniques confirm the structure of this compound?
Answer:
- NMR Spectroscopy:
- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., C₂₁H₂₁NO requires exact mass 303.1623).
- X-ray Crystallography: Resolve crystal structure for unambiguous confirmation, though this requires high-purity single crystals .
Advanced: What strategies mitigate side reactions during the synthesis of this compound?
Answer:
- Protecting Groups: Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl or amine functionalities during propyl chain elongation .
- Temperature Control: Avoid excessive heating to prevent decomposition of the benzyloxy moiety.
- Byproduct Analysis: Employ LC-MS or GC-MS to identify impurities (e.g., chloromethyl derivatives from incomplete substitution) .
- Catalyst Optimization: Screen palladium or copper catalysts for coupling steps to enhance regioselectivity .
Example Workflow:
Protect reactive sites → 2. Perform alkylation → 3. Deprotect → 4. Purify → 5. Validate via spectroscopy.
Advanced: How can computational models predict the biological interactions of this compound?
Answer:
- Molecular Docking: Use software (e.g., AutoDock) to simulate binding affinity with target proteins, leveraging the compound’s SMILES string (e.g.,
C1=CC=C(C=C1)COC2=NC=C(C=C2)CCC3=CC=CC=C3) . - QSAR Studies: Corate structural features (e.g., benzyloxy hydrophobicity, pyridine polarity) with activity data to design analogs.
- DFT Calculations: Predict electronic properties (HOMO/LUMO energies) to assess reactivity in biological environments .
Data Requirements:
- Optimized 3D structure (from crystallography or computational minimization).
- Target protein PDB files (e.g., enzymes or receptors).
Safety: What precautions are necessary when handling this compound?
Answer:
- Toxicity: Limited data exist, but assume acute toxicity due to structural analogs (e.g., pyridine derivatives). Use LD50 estimates from similar compounds for risk assessment .
- Handling Protocols:
- Work in a fume hood with PPE (gloves, lab coat, goggles).
- Avoid inhalation/contact; use closed systems for reactions.
- Waste Disposal: Incinerate or neutralize via acidic/basic hydrolysis, depending on functional groups .
Advanced: How can reaction kinetics be studied to improve synthetic efficiency?
Answer:
- Kinetic Monitoring: Use in-situ FTIR or Raman spectroscopy to track reactant consumption.
- Rate Law Determination: Vary concentrations of reactants (e.g., benzyloxy precursor, pyridine derivative) to establish rate equations.
- Activation Energy Calculation: Perform reactions at multiple temperatures (e.g., 50–120°C) and apply the Arrhenius equation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
